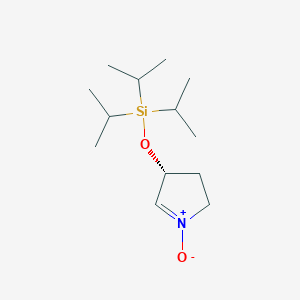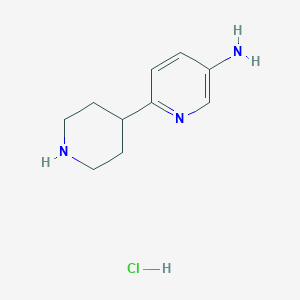
6-(Piperidin-4-yl)pyridin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Piperidin-4-yl)pyridin-3-amine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring, with an amine group at the 3-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)pyridin-3-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopyridine and 4-piperidone.
Formation of Intermediate: The 3-aminopyridine undergoes a nucleophilic substitution reaction with 4-piperidone to form an intermediate compound.
Cyclization: The intermediate compound is then cyclized under acidic conditions to form the desired 6-(Piperidin-4-yl)pyridin-3-amine.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Piperidin-4-yl)pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: N-oxides of 6-(Piperidin-4-yl)pyridin-3-amine.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Applications De Recherche Scientifique
6-(Piperidin-4-yl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 6-(Piperidin-4-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Piperidin-4-yl)pyridazin-3-amine hydrochloride: Similar structure with a pyridazine ring instead of a pyridine ring.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: Contains a benzisoxazole ring with a piperidine substituent.
3-(4-Piperidinyl)pyridazine hydrochloride: Another pyridazine derivative with a piperidine ring.
Uniqueness
6-(Piperidin-4-yl)pyridin-3-amine hydrochloride is unique due to its specific arrangement of the piperidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .
Propriétés
Formule moléculaire |
C10H16ClN3 |
|---|---|
Poids moléculaire |
213.71 g/mol |
Nom IUPAC |
6-piperidin-4-ylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6,11H2;1H |
Clé InChI |
NNQXTCHBXVBHNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Allyl-N,N-dibenzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B12827166.png)
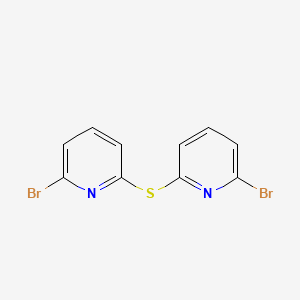
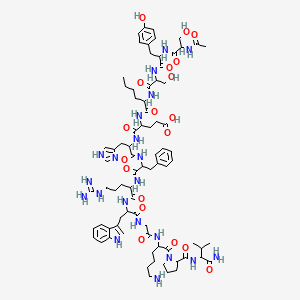

![3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12827191.png)
![carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium](/img/structure/B12827197.png)



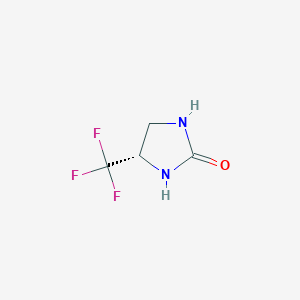
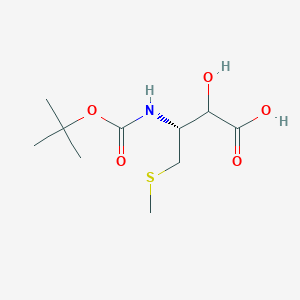
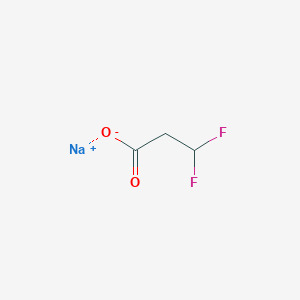
![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
